Cas no 182227-17-4 (b-Naphthalenesulfonyl-D-valine)

b-Naphthalenesulfonyl-D-valine 化学的及び物理的性質

名前と識別子

-

- β-Naphthalenesulfonyl-D-valine

- β-Naphthalenesulfony

- N-(2-Naphthylsulfonyl)valine

- N-(2-Naphthalenylsulfonyl)-D-valine

- 182227-17-4

- N-(2-naphthalenesulfonyl) D-valine

- SCHEMBL8529829

- b-Naphthalenesulfonyl-D-valine

- GFCPZHIUZCLSNZ-CQSZACIVSA-N

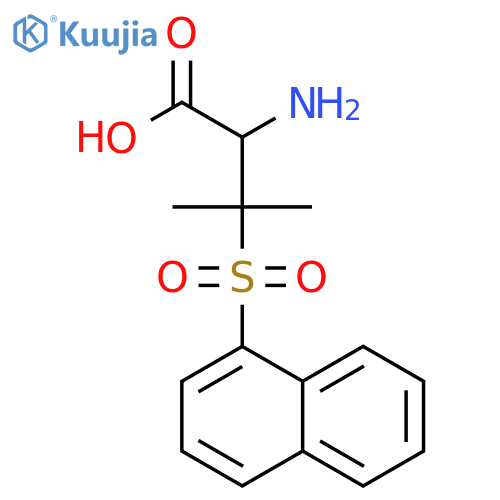

- (2R)-3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid

- (R)-3-Methyl-2-(naphthalene-2-sulfonamido)butanoic acid

- D-Valine, N-(2-naphthalenylsulfonyl)-

- (2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid

- AKOS017537201

- Z1263876945

-

- インチ: InChI=1S/C15H17NO4S/c1-10(2)14(15(17)18)16-21(19,20)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14,16H,1-2H3,(H,17,18)/t14-/m1/s1

- InChIKey: GFCPZHIUZCLSNZ-CQSZACIVSA-N

- SMILES: CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1

計算された属性

- 精确分子量: 307.08800

- 同位素质量: 307.08782920g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 21

- 回転可能化学結合数: 5

- 複雑さ: 469

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.1

- トポロジー分子極性表面積: 91.8Ų

じっけんとくせい

- PSA: 91.85000

- LogP: 3.69900

b-Naphthalenesulfonyl-D-valine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | N359260-100mg |

b-Naphthalenesulfonyl-D-valine |

182227-17-4 | 100mg |

$ 190.00 | 2023-09-06 | ||

| TRC | N359260-1g |

b-Naphthalenesulfonyl-D-valine |

182227-17-4 | 1g |

$ 1499.00 | 2023-09-06 |

b-Naphthalenesulfonyl-D-valine 関連文献

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

b-Naphthalenesulfonyl-D-valineに関する追加情報

Comprehensive Overview of b-Naphthalenesulfonyl-D-valine (CAS No. 182227-17-4): Properties, Applications, and Research Insights

b-Naphthalenesulfonyl-D-valine (CAS No. 182227-17-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This chiral derivative, combining a naphthalenesulfonyl group with D-valine, exhibits unique stereochemical properties, making it valuable for peptide synthesis and enzyme inhibition studies. Its molecular structure, characterized by the sulfonyl linkage and aromatic naphthalene ring, contributes to its stability and reactivity in various chemical environments.

In recent years, the demand for b-Naphthalenesulfonyl-D-valine has surged due to its role in developing peptide-based therapeutics, a hotspot in drug discovery. Researchers are particularly interested in its potential as a protease inhibitor, aligning with the growing focus on targeted therapies for diseases like cancer and autoimmune disorders. The compound's chirality also makes it a critical tool in asymmetric synthesis, addressing the need for enantiomerically pure pharmaceuticals—a key trend in modern medicinal chemistry.

The synthesis of b-Naphthalenesulfonyl-D-valine involves multi-step organic reactions, often starting from D-valine and 2-naphthalenesulfonyl chloride. Optimizing its yield and purity is a frequent topic in scientific forums, reflecting user queries like "How to improve the synthesis efficiency of CAS 182227-17-4?" or "What solvents are best for b-Naphthalenesulfonyl-D-valine purification?". These practical concerns highlight the compound's relevance in laboratory settings.

From an analytical perspective, b-Naphthalenesulfonyl-D-valine is typically characterized using techniques such as HPLC, NMR spectroscopy, and mass spectrometry. Its UV absorption properties, attributed to the naphthalene moiety, facilitate detection at low concentrations—a feature exploited in tracer studies. This aligns with the increasing use of fluorescent probes in cellular imaging, another trending application area.

Beyond pharmaceuticals, b-Naphthalenesulfonyl-D-valine derivatives are explored in material science for designing supramolecular assemblies. The compound's ability to form hydrogen bonds via its sulfonamide and carboxyl groups makes it a building block for functional materials. Such interdisciplinary applications resonate with the current emphasis on convergence research, where chemistry meets nanotechnology and biomedicine.

Storage and handling of b-Naphthalenesulfonyl-D-valine require standard precautions for organic compounds—protection from moisture and extreme temperatures. While not classified as hazardous, its powdered form necessitates proper ventilation during weighing, addressing common safety queries in laboratory protocols. This practical guidance enhances the compound's accessibility for researchers.

In conclusion, b-Naphthalenesulfonyl-D-valine (CAS No. 182227-17-4) represents a versatile scaffold bridging synthetic chemistry and life sciences. Its ongoing exploration in drug design, bioconjugation, and material engineering underscores its scientific importance, while user-driven discussions about its optimization reflect its real-world utility. As research advances, this compound is poised to remain a focal point in innovation-driven chemistry.

182227-17-4 (b-Naphthalenesulfonyl-D-valine) Related Products

- 91333-18-5(N-(4-Ethoxyphenyl)-1,3,5-triazine-2,4-diamine)

- 1936487-88-5(1-propyl-1H-indazole-6-carbaldehyde)

- 2229021-80-9(3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol)

- 298213-31-7(<br>1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo[4,5]-furo[3,2-c]pyridin-8-ylamine maleate / fumarate)

- 288309-10-4(1-(isoquinolin-7-yl)ethanone)

- 797007-47-7((2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one)

- 869071-61-4(N'-{3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-(2-methylpropyl)ethanediamide)

- 117156-31-7(tert-butyl (2S)-2-isocyanato-3-phenylpropanoate)

- 164347-62-0(2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane)

- 874463-83-9(3-{3-(3-methylphenoxy)methyl-1,2,4triazolo3,4-b1,3,4thiadiazol-6-yl}pyridine)